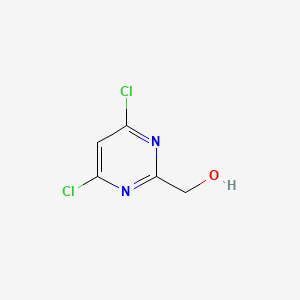

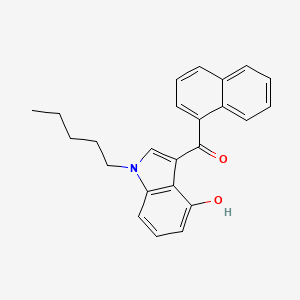

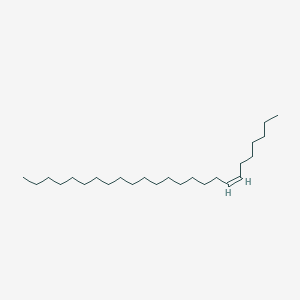

1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride, also known as DMAMPH, is an organic compound that has been used in scientific research for a number of years. This compound has been found to have a variety of applications in the laboratory, including synthesis and biochemical studies.

Applications De Recherche Scientifique

X-ray Structures and Computational Studies : This compound has been characterized using FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction method. These techniques provide detailed structural information, useful in the study of cathinones (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Antidiarrheal Agent Research : It's structurally related to lidamidine hydrochloride, a novel antidiarrheal agent. Understanding its structure and hydrolysis kinetics is crucial for pharmaceutical development (Zalipsky, Won, & Patel, 1978).

Tritium Labelling for Drug Metabolism Studies : A related compound, 1-(3,4-Dichlorophenyl)-3-(methylamino)propanol hydrochloride, was synthesized with tritium labeling. This technique is useful for studying the metabolism and disposition of potential antidepressants (Hill & Wisowaty, 1990).

GPR14/Urotensin-II Receptor Agonism : Derivatives of this compound have been identified as nonpeptidic agonists of the urotensin-II receptor, which has implications in pharmacological research and potential drug development (Croston et al., 2002).

Identification and Derivatization in Forensic Science : This compound has been identified and studied in the context of forensic science, which involves the use of GC-MS, IR, NMR, and electronic absorption spectroscopy. Such research is crucial for the identification of novel psychoactive substances (Nycz, Paździorek, Małecki, & Szala, 2016).

Study of Cardioselectivity in Beta-Adrenoceptor Blocking Agents : It's structurally related to compounds that have been synthesized to determine their affinity to beta 1- and beta-2-adrenoceptors, contributing to the development of cardioselective beta-adrenoceptor blocking agents (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCDQRBKOHSIMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(C)NC)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342931 |

Source

|

| Record name | 3,4-Dimethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride | |

CAS RN |

1081772-06-6 |

Source

|

| Record name | 3,4-Dimethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

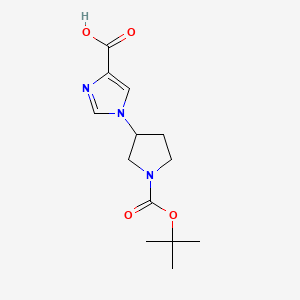

![5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine](/img/structure/B594041.png)